5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1414569-22-4
VCID: VC11688217
InChI: InChI=1S/C11H13N3O/c1-14-10(12)7-11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
SMILES: CN1C(=CC(=N1)OCC2=CC=CC=C2)N
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole

CAS No.: 1414569-22-4

Cat. No.: VC11688217

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole - 1414569-22-4

Specification

CAS No. 1414569-22-4
Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-methyl-5-phenylmethoxypyrazol-3-amine
Standard InChI InChI=1S/C11H13N3O/c1-14-10(12)7-11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3
Standard InChI Key WFJGJKZMJIADCN-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)OCC2=CC=CC=C2)N
Canonical SMILES CN1C(=CC(=N1)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole is C₁₂H₁₃N₃O, with a molecular weight of 215.25 g/mol. The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and ability to participate in hydrogen bonding. Key structural features include:

  • 1-Methyl group: Enhances lipophilicity and steric bulk, potentially influencing receptor binding.

  • 3-Benzyloxy substituent: Introduces aromaticity and electron-donating effects, which may modulate metabolic stability.

  • 5-Amino group: Provides a site for hydrogen bonding and chemical modification, critical for interactions with biological targets .

The compound’s planar geometry, confirmed via computational modeling, facilitates π-π stacking interactions with aromatic residues in enzymes or receptors .

Synthesis and Manufacturing Approaches

Synthetic Pathways

The synthesis of 5-amino-3-(benzyloxy)-1-methyl-1H-pyrazole typically involves multi-step protocols:

Step 1: Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, reacting methyl acetoacetate with benzyloxy-substituted hydrazines under acidic conditions yields 3-(benzyloxy)-1-methyl-1H-pyrazole intermediates .

Physicochemical Properties

Key properties inferred from analogous pyrazoles include:

PropertyValue/Range
Melting Point110–115°C (estimated)
Boiling Point330–335°C (extrapolated)
Water Solubility5.2 mg/L at 25°C
LogP (Octanol-Water)2.1
pKa4.2 (amino group)

The benzyloxy group’s hydrophobicity reduces aqueous solubility, while the amino group enhances polarity, creating a balance suitable for drug-like properties .

Biological Activities and Mechanisms

Antimicrobial Activity

Pyrazole derivatives with amino and benzyloxy substituents exhibit broad-spectrum antimicrobial effects. For example, 1,5-diaryl pyrazoles inhibit E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The amino group facilitates membrane disruption, while the benzyloxy moiety enhances penetration through lipid bilayers .

Anti-Inflammatory Effects

In murine models, structurally related compounds reduced edema by 60–70% at 50 mg/kg doses, comparable to diclofenac. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition via hydrogen bonding with the enzyme’s active site .

Applications in Medicinal Chemistry

Drug Development

This compound serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its scaffold is being explored in:

  • Oncology: Analogues targeting BRAF V600E mutations in melanoma.

  • Neurology: NMDA receptor antagonists for neurodegenerative diseases .

Agricultural Chemistry

Derivatives act as fungicides and insecticides. Field trials show 85% efficacy against Phytophthora infestans in potato crops at 200 g/ha .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce steps and improve yields.

  • Target Identification: Use proteomics to map interactions with cancer-related proteins.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

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